molecular formula C7H9BrS B6250783 2-bromo-3,4,5-trimethylthiophene CAS No. 174586-96-0

2-bromo-3,4,5-trimethylthiophene

Cat. No.: B6250783
CAS No.: 174586-96-0
M. Wt: 205.1
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Description

2-Bromo-3,4,5-trimethylthiophene is a brominated thiophene derivative with three methyl groups at positions 3, 4, and 5 and a bromine atom at position 2. Its molecular formula is C₇H₉BrS, with an average molecular mass of 205.11 g/mol and a monoisotopic mass of 203.9608 g/mol . The compound’s structure combines the electron-donating effects of methyl groups with the electron-withdrawing bromine substituent, influencing its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Properties

CAS No.

174586-96-0

Molecular Formula

C7H9BrS

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4,5-trimethylthiophene typically involves the bromination of 3,4,5-trimethylthiophene. One common method is the direct bromination using bromine in acetic acid or chloroform as the solvent . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4,5-trimethylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted by other groups. In materials science, the electronic properties of the thiophene ring play a crucial role in its function as a semiconductor .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of 2-bromo-3,4,5-trimethylthiophene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₇H₉BrS 205.11 Br (C2), Me (C3, C4, C5) Electron-rich; bromine substitution site
3-Bromo-2,4,5-trimethylthiophene C₇H₉BrS 205.11 Br (C3), Me (C2, C4, C5) Positional isomer; steric/electronic variance
2,3,5-Trimethylthiophene C₇H₁₀S 126.22 Me (C2, C3, C5) Bromine-free precursor; lower reactivity
2-Bromo-3,4,5-trinitrothiophene C₄HBrN₃O₆S ~298.97* Br (C2), NO₂ (C3, C4, C5) Electron-deficient; multi-site substitution

Reactivity and Functional Differences

Bromine Positional Isomerism

The positional isomer 3-bromo-2,4,5-trimethylthiophene shares the same molecular formula as the target compound but differs in bromine placement. The bromine at C3 (vs. C2) alters steric accessibility and electronic effects. Methyl groups at C2 and C3 in the isomer may hinder nucleophilic attack on bromine compared to the target compound, where bromine at C2 is adjacent to only one methyl group (C3) .

Non-Brominated Analog: 2,3,5-Trimethylthiophene

This compound lacks bromine, reducing its utility in substitution reactions. With a molecular weight of 126.22 g/mol and >98% purity, it is primarily used as a precursor for halogenation or alkylation . The absence of bromine limits its role in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where halogens are critical.

Electron-Deficient Analog: 2-Bromo-3,4,5-Trinitrothiophene

In contrast to the methylated compound, 2-bromo-3,4,5-trinitrothiophene features nitro groups (electron-withdrawing) at C3, C4, and C5. This creates an electron-deficient aromatic system, enhancing bromine’s susceptibility to nucleophilic substitution. For example, it reacts with aromatic amines to displace nitro groups or bromine under mild conditions . The trimethyl analog’s electron-rich environment necessitates harsher conditions (e.g., catalysts or elevated temperatures) for bromine substitution.

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